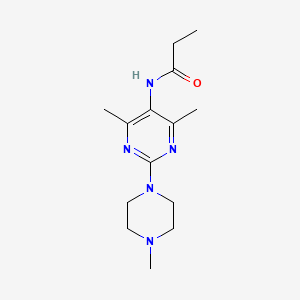

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide

Beschreibung

N-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide is a pyrimidine derivative featuring a 4-methylpiperazine substituent and a propionamide group. Its structure includes a dimethyl-substituted pyrimidine core, which distinguishes it from analogs with methoxy or other substituents. This compound is synthesized via nucleophilic substitution and acylation reactions, as evidenced by its preparation from intermediates like 2d and propionyl chloride under anhydrous conditions . Its molecular formula (C₁₇H₂₄N₇O) and HRMS data ([M + H]⁺ = 420.1818) confirm its identity .

Eigenschaften

IUPAC Name |

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O/c1-5-12(20)17-13-10(2)15-14(16-11(13)3)19-8-6-18(4)7-9-19/h5-9H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOGAHJDWYOBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(N=C(N=C1C)N2CCN(CC2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide typically involves multiple steps, starting with the formation of the pyrimidinyl core This can be achieved through a condensation reaction between a suitable pyrimidine derivative and an amine source

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and control are crucial to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrimidines or piperazines.

Wissenschaftliche Forschungsanwendungen

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide is a chemical compound with the molecular formula C14H23N5O . While specific case studies and comprehensive data tables for this exact compound are not available in the search results, the information provided allows for an understanding of its potential applications based on its structural components and similar compounds.

Scientific Research Applications

Based on the search results, N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide could have several potential applications in scientific research:

- As a Building Block for Synthesis: It can be used as a building block for synthesizing more complex molecules in chemistry.

- As a Reagent in Organic Reactions: The compound may serve as a reagent in various organic reactions.

- As a Biochemical Probe: It can be investigated for its potential as a biochemical probe to study cellular processes and molecular interactions in biology.

- For Therapeutic Potential: The compound may be explored for its therapeutic potential, particularly in treating certain cancers and infectious diseases in medicine.

- In Material Development and Industrial Processes: It can be utilized in developing new materials and as a catalyst in industrial processes.

Analogous Compounds and Potential Insights

- Related Structures: Research on compounds with similar structural features, such as piperazine rings, indicates potential uses in structure-activity relationship (SAR) studies . These studies aim to correlate the biological activity and molecular structure of investigated compounds .

- Pyrimidinylpiperazine Derivatives: The presence of a pyrimidine ring substituted with a piperazine moiety is of interest in scientific research due to its unique chemical properties and potential biological activities.

Potential Mechanism of Action

The compound's mechanism of action may involve interaction with specific molecular targets within cells. It may inhibit certain enzymes and signaling pathways, leading to alterations in cellular functions. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival, potentially inducing cell cycle arrest and apoptosis in cancer cells.

Wirkmechanismus

The mechanism by which N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide and related analogs:

Structural Features

- Core Modifications : The target compound’s 4,6-dimethylpyrimidine core contrasts with dimethoxy (4b) or morpholine-carbonyl (compound 7) substituents. Methyl groups enhance lipophilicity, whereas methoxy groups increase polarity .

- Linker and Amide Variations: The thioether linker in 4b and 4c improves conformational flexibility compared to the rigid amide bond in compound 5.

- Pharmacophore Diversity : The 4-methylpiperazine group is conserved across all compounds, suggesting its critical role in binding HSP70 or kinase domains.

Physicochemical Properties

- Lipophilicity : The target compound’s logP is higher than 4b (dimethoxy) but lower than 4e (cyclopropane), impacting membrane permeability .

- Solubility : Methoxy-substituted 4b likely has higher aqueous solubility than the dimethyl analog due to increased polarity .

- Metabolic Stability : Cyclopropanecarboxamide (4e) may resist enzymatic hydrolysis better than propionamide, as seen in similar carboxamide derivatives .

Biologische Aktivität

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide is a synthetic compound with a complex structure that includes a pyrimidine core and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Formula

- Molecular Formula: C14H23N5O

- CAS Number: 1448058-27-2

Structural Features

The compound features:

- A pyrimidine ring substituted with both methyl and piperazine groups.

- A propionamide functional group that enhances its solubility and bioavailability.

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide exhibits biological activity through several mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation, such as tyrosine kinases. This inhibition can lead to cell cycle arrest and apoptosis in malignant cells.

- Receptor Interaction: It may interact with various receptors, modulating signaling pathways critical for cellular functions. For example, preliminary studies suggest it might influence serotonin receptors, which are implicated in mood regulation and appetite control .

Pharmacological Studies

Research indicates that this compound has demonstrated:

- Antitumor Activity: In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting key signaling pathways.

- Antimicrobial Properties: It has also been evaluated for its effectiveness against certain pathogens, showcasing broad-spectrum antimicrobial activity .

Case Studies

Recent studies have highlighted the compound's potential in specific therapeutic contexts:

- Cancer Research: A study reported that N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide effectively reduced tumor growth in xenograft models by inhibiting tumor angiogenesis .

- Neuropharmacology: Investigations into its effects on neurological disorders have suggested that it may possess neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease .

Summary of Key Studies

Mechanistic Insights

The compound's ability to modulate enzyme activity and receptor interactions suggests it operates through multiple pathways:

- Inhibition of Kinases: By blocking tyrosine kinases, the compound prevents downstream signaling that promotes cell survival and proliferation.

- Receptor Modulation: Potential interaction with serotonin receptors could explain its effects on mood and appetite regulation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)propionamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution and coupling reactions. For example, derivatives with piperazine moieties are prepared by reacting 4-methylpiperazine with chloropyrimidine intermediates under reflux in anhydrous dioxane or dichloromethane. Optimization involves adjusting stoichiometric ratios (e.g., triethylamine as a base to scavenge HCl) and reaction duration (typically 12–24 hours at room temperature). Purification via normal-phase chromatography (e.g., RediSep Gold amine columns) or preparatory TLC with gradients like CHCl3/MeOH–NH3 (10:1) enhances purity .

Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Focus on characteristic peaks, such as the methyl groups on the pyrimidine ring (δ ~2.42 ppm) and the propionamide proton (δ ~1.20 ppm). Coupling constants (e.g., J = 7.6 Hz for propionamide CH2) validate stereochemistry .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C18H26N7O3S: calcd 420.1818, found 420.1838). Discrepancies >2 ppm suggest impurities or incorrect adducts .

Advanced Research Questions

Q. What computational strategies are recommended to model the interaction of this compound with biological targets (e.g., heat shock proteins)?

- Methodological Answer : Use maximum-likelihood refinement (e.g., REFMAC) to analyze X-ray crystallography data. Incorporate prior phase information and experimental uncertainties to resolve electron density maps. For docking studies, apply force fields like AMBER or CHARMM to simulate binding affinities, focusing on the pyrimidine-piperazine scaffold’s flexibility .

Q. How do structural modifications (e.g., substituting the propionamide group with cyclopropane or furan) impact bioactivity?

- Methodological Answer :

- Synthetic Modifications : Replace propionamide with cyclopropanecarboxamide or furan-2-carboxamide via acyl chloride coupling. Monitor yield changes (e.g., 65% for cyclopropane vs. 87% for furan derivatives) .

- Bioactivity Assays : Compare IC50 values in enzyme inhibition assays (e.g., HSP70). For example, furan-substituted analogs show enhanced activity due to π-π stacking with aromatic residues .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer :

- Dynamic Effects : Broad peaks in <sup>1</sup>H NMR (e.g., δ ~2.55 ppm for piperazine protons) may indicate conformational exchange. Use variable-temperature NMR or deuterated solvents (e.g., CDCl3) to sharpen signals.

- 2D NMR : Employ HSQC or COSY to assign overlapping protons (e.g., aromatic vs. aliphatic regions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.